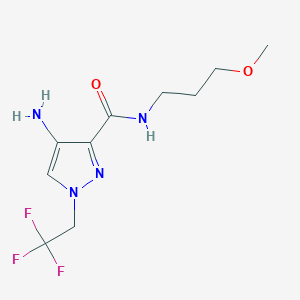
4-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TFA-1 and is synthesized using a specific method. In
Mecanismo De Acción
TFA-1 inhibits CK2 activity by binding to the ATP-binding site of the kinase. This binding prevents the transfer of phosphate from ATP to the substrate protein, thereby inhibiting the kinase activity. TFA-1 has been shown to be a selective inhibitor of CK2, as it does not inhibit other kinases that share a similar ATP-binding site.
Biochemical and Physiological Effects:
TFA-1 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on CK2, TFA-1 has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. TFA-1 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of TFA-1 is its selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. TFA-1 is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of TFA-1 is its relatively low potency compared to other CK2 inhibitors. This can make it challenging to achieve complete inhibition of CK2 activity in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on TFA-1. One area of interest is the development of more potent CK2 inhibitors based on the structure of TFA-1. Another potential direction is the investigation of the role of CK2 in various disease states, including cancer, inflammation, and neurodegenerative diseases. Finally, the development of TFA-1 as a therapeutic agent for these diseases is also an area of potential future research.
In conclusion, TFA-1 is a valuable tool for studying the role of CK2 in various cellular processes. Its selectivity for CK2, ease of synthesis and purification, and potential therapeutic applications make it an attractive compound for scientific research. Further research on TFA-1 and its potential applications is warranted.
Métodos De Síntesis
The synthesis of TFA-1 involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with 2,2,2-trifluoroethyl iodide and 3-methoxypropylamine in the presence of potassium carbonate as a base. The reaction is carried out in dimethylformamide at a temperature of 80°C for 16 hours. The resulting product is then purified using column chromatography to obtain TFA-1 in high purity.
Aplicaciones Científicas De Investigación
TFA-1 has been extensively studied for its potential applications in scientific research. One of the primary areas of research is its use as a selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. TFA-1 has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying the role of CK2 in various cellular processes.
Propiedades
IUPAC Name |
4-amino-N-(3-methoxypropyl)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4O2/c1-19-4-2-3-15-9(18)8-7(14)5-17(16-8)6-10(11,12)13/h5H,2-4,6,14H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJOPQFSXAITNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN(C=C1N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

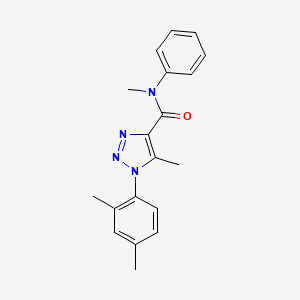
![2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one](/img/structure/B2678337.png)

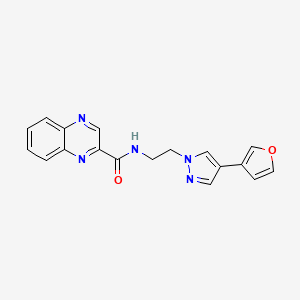
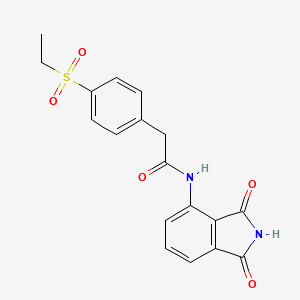
![Methyl [(2-amino-5-chloro-6-methylpyrimidin-4-yl)thio]acetate](/img/structure/B2678344.png)
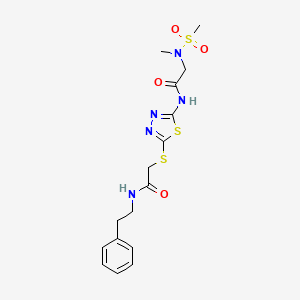
![2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678347.png)
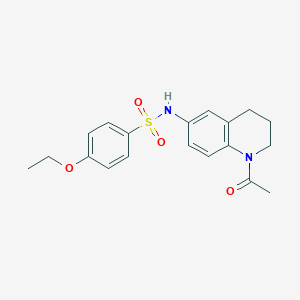

![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2678354.png)
![Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2678355.png)
![2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile](/img/structure/B2678356.png)
![3-Bromo-6-iodothieno[3,2-b]thiophene](/img/structure/B2678357.png)